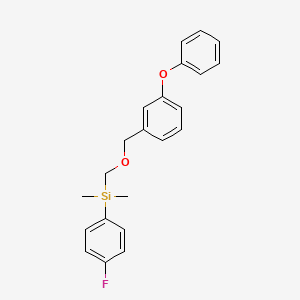
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It features a silane core bonded to a 4-fluorophenyl group, two methyl groups, and a methoxy group linked to a 3-phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, often platinum-based. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: Nucleophilic substitution reactions can replace the phenyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its role in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action for Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. Its unique electronic properties allow it to participate in various chemical reactions, influencing pathways such as oxidation and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (4-chlorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-bromophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-methylphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Uniqueness
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
99503-12-5 |
|---|---|
Formule moléculaire |
C22H23FO2Si |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(4-fluorophenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C22H23FO2Si/c1-26(2,22-13-11-19(23)12-14-22)17-24-16-18-7-6-10-21(15-18)25-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
Clé InChI |
IBOLMMMKCUHMTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


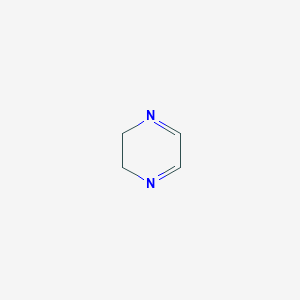
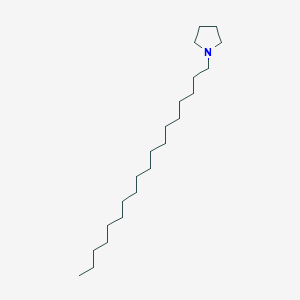
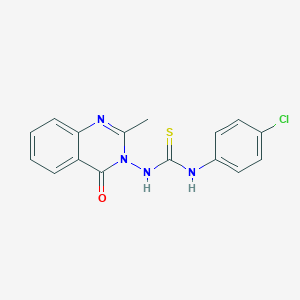

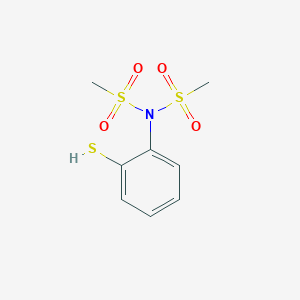

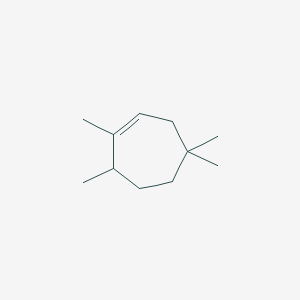
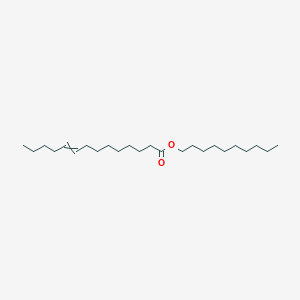
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
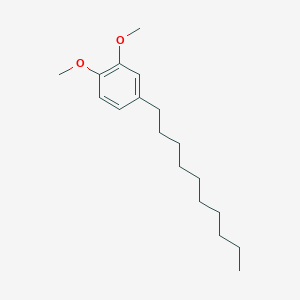
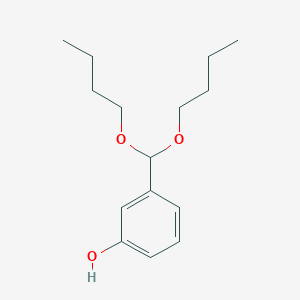
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

